

asphalt chemical composition analysis techniques

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Compound of Interest

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An In-depth Technical Guide to **Asphalt** Chemical Composition and Analysis

This technical guide provides a comprehensive overview of the chemical composition of **asphalt** and the core analytical techniques used for its characterization. Tailored for researchers and scientists, it details the molecular makeup of **asphalt** and offers in-depth methodologies for its analysis, facilitating a deeper understanding of this complex material.

Introduction to Asphalt Composition

Asphalt, also known as bitumen, is a complex and viscous mixture of hydrocarbons derived from the fractional distillation of crude oil.[1][2] Its chemical and physical properties are dictated by its intricate composition, which is broadly classified into two main fractions: **asphaltenes** and **maltenes**. [3][4][5] The **maltenes** are further subdivided into saturates, aromatics, and resins.[4] [5] This classification, known as SARA analysis, is fundamental to understanding **asphalt** behavior.[6][7]

- **Asphaltenes:** These are high molecular weight, polar, and complex aromatic compounds that are insoluble in n-alkanes like n-heptane but soluble in aromatic solvents like toluene.[2] [4] They are a key contributor to the viscosity and hardness of **asphalt**. [1]
- **Maltenes:** This is the n-heptane soluble fraction of **asphalt** and acts as the solvent phase for the **asphaltenes**. [3][4] Maltenes are responsible for the viscous and adhesive properties of **asphalt** and consist of: [1][5]

- Saturates: Comprising non-polar, straight, and branched-chain aliphatic hydrocarbons, they are the oily component of **asphalt**, influencing its fluidity.[6][7]
- Aromatics: These are non-polar compounds containing one or more unsaturated aromatic rings. They act as a dispersing agent for **asphaltenes**. [6]
- Resins: With a composition between aromatics and **asphaltenes**, resins are polar molecules that act as peptizing agents, stabilizing the dispersion of **asphaltenes** within the maltene phase.[1]

The colloidal model of **asphalt** describes it as a system where **asphaltene** micelles are dispersed within the maltene phase, with resins acting as a stabilizing layer around the **asphaltenes**. [3][8]

Quantitative Composition of Asphalt

The precise elemental and fractional composition of **asphalt** varies significantly depending on the crude oil source and refining process.[9] However, typical compositions provide a baseline for analysis.

Elemental Analysis

Elemental analysis quantifies the primary elements present in **asphalt**. This data is crucial for understanding its fundamental chemical nature and for correlation with other properties.

Table 1: Typical Elemental Composition of **Asphalt**

Element	Weight Percentage (%)
Carbon	80 - 87%
Hydrogen	9 - 11%
Sulfur	1 - 7%
Oxygen	0 - 1.5%
Nitrogen	0 - 1.5%
Metals (V, Ni, Fe)	< 10 ppm - Trace

(Source: Data synthesized from multiple sources including[2][3][8][10])

SARA Fractional Composition

The relative proportions of Saturates, Aromatics, Resins, and **Asphaltenes** (SARA) are a primary determinant of **asphalt**'s physical properties and performance.

Table 2: Typical SARA Fractional Composition of Paving Grade **Asphalt**

SARA Fraction	Weight Percentage (%)	Key Role
Saturates	5 - 20%	Affects fluidity and softening point
Aromatics	30 - 45%	Acts as a solvent for asphaltenes
Resins	15 - 25%	Stabilizes asphaltene dispersion
Asphaltenes	5 - 25%	Contributes to viscosity and hardness

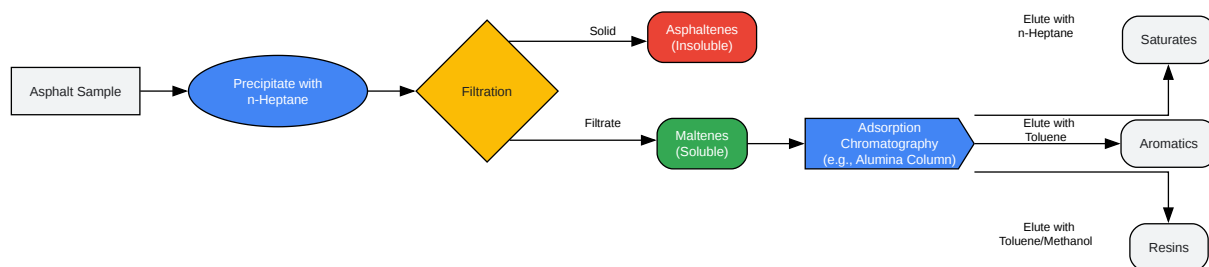
(Source: Data synthesized from multiple sources including[3][6][11])

Core Analytical Techniques and Protocols

A variety of analytical techniques are employed to characterize the complex chemical nature of **asphalt**. This section details the methodologies for the most critical of these techniques.

SARA (Saturates, Aromatics, Resins, Asphaltenes) Fractionation

SARA analysis is a cornerstone technique for separating **asphalt** into its four main constituent groups based on polarity and solubility.[7] One of the most common methods is based on adsorption chromatography.[11][12]



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Caption: Workflow for separating **asphalt** into SARA fractions.

- **Sample Preparation:** Dissolve a known weight of **asphalt** binder (approximately 10g) in n-heptane (100 mL per 1g of **asphalt**).
- **Asphaltene Precipitation:** Allow the solution to stand in the dark for a minimum of 2 hours to fully precipitate the **asphaltenes**.
- **Filtration:** Filter the mixture through a filter paper (e.g., Whatman No. 42) to separate the insoluble **asphaltenes** from the soluble maltenes. Wash the collected **asphaltenes** with fresh n-heptane until the filtrate is colorless.
- **Asphaltene Quantification:** Dry the **asphaltene** fraction in an oven at 110°C to a constant weight and calculate its percentage.
- **Maltene Fractionation:** Concentrate the maltene solution (filtrate) and introduce it to a chromatography column packed with activated alumina.
- **Elution:**
 - Elute the Saturates using an excess of n-heptane.
 - Elute the Aromatics (naphthene aromatics) using toluene.

- Elute the Resins (polar aromatics) using a mixture of toluene and methanol, followed by trichloroethylene.
- Quantification: Collect each eluted fraction, evaporate the solvent, and weigh the residue to determine the percentage of each component.

Fourier-Transform Infrared Spectroscopy (FTIR)

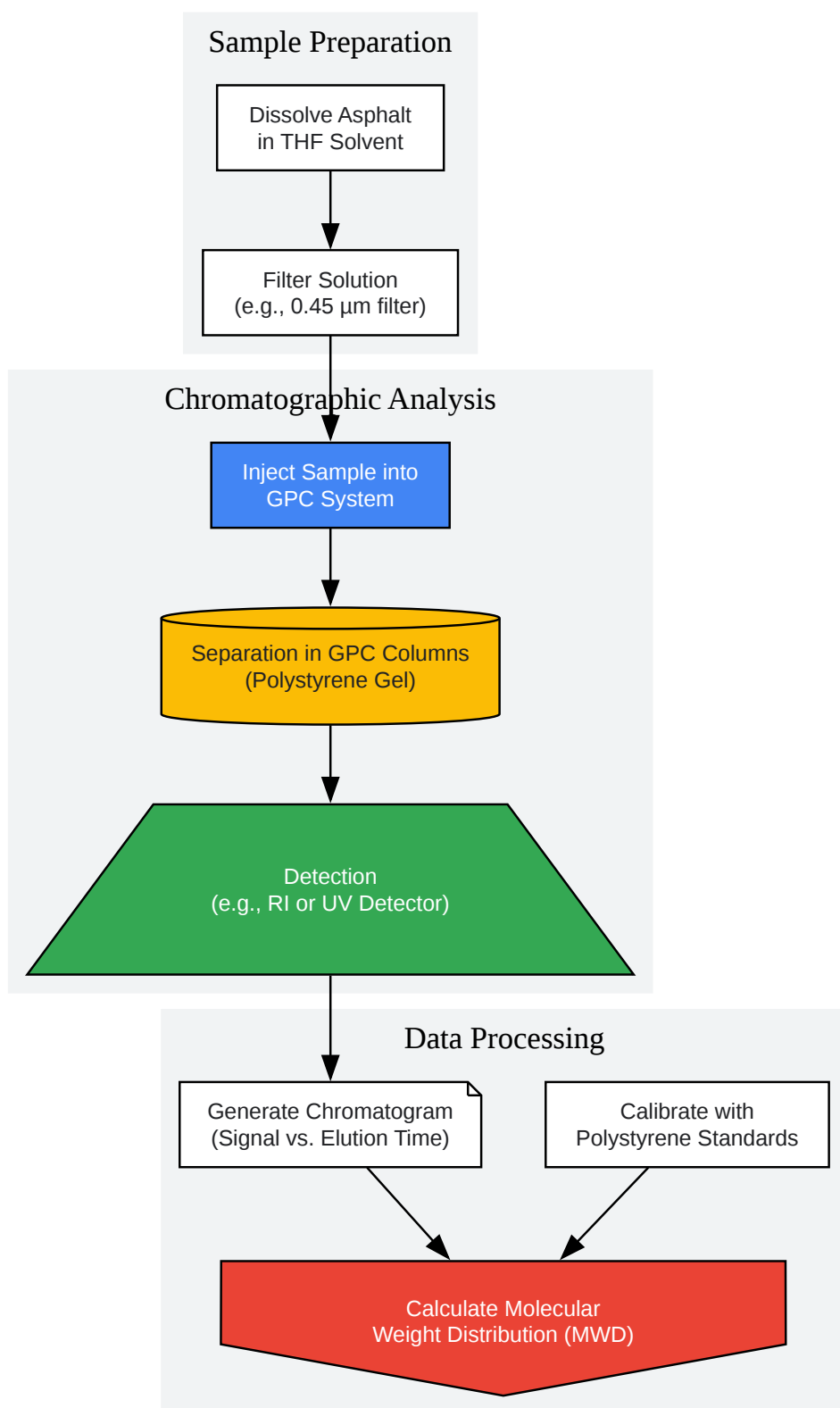
FTIR spectroscopy is a rapid, non-destructive technique used to identify functional groups within the **asphalt** binder.^{[13][14]} It is particularly useful for assessing oxidative aging, which is characterized by the formation of carbonyl (C=O) and sulfoxide (S=O) groups, and for identifying polymer modifiers.^{[13][15]}

- Sample Preparation: Prepare a thin film of **asphalt** binder by pressing a small amount between two potassium bromide (KBr) windows or by using an Attenuated Total Reflectance (ATR) accessory. For solvent-based methods, dissolve the **asphalt** in a suitable solvent like carbon disulfide (CS₂) and cast a film on a KBr disk.
- Instrument Setup:
 - Spectrometer: A benchtop FTIR spectrometer.
 - Scan Range: Typically 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition: Record the infrared spectrum of the sample. A background spectrum of the empty sample holder (or pure solvent) should be recorded first and automatically subtracted from the sample spectrum.
- Spectral Analysis:
 - Identify characteristic peaks corresponding to different functional groups.
 - For aging analysis, quantify the area of the carbonyl peak (around 1700 cm⁻¹) and the sulfoxide peak (around 1030 cm⁻¹).^[15]

- For polymer modification (e.g., SBS), identify characteristic peaks for polystyrene (e.g., 695 cm^{-1}) and polybutadiene (e.g., 966 cm^{-1}).[\[15\]](#)[\[16\]](#)

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is a technique that separates molecules based on their hydrodynamic volume or size in solution.[\[17\]](#) It is used to determine the molecular weight distribution of **asphalt**, providing insights into its consistency and aging characteristics.[\[17\]](#)[\[18\]](#) Aging typically leads to a shift towards larger molecular sizes due to polymerization and agglomeration.[\[17\]](#)



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Caption: Experimental workflow for GPC analysis of **asphalt**.

- Sample Preparation: Accurately weigh a small amount of **asphalt** (e.g., 10-20 mg) and dissolve it in a filtered, HPLC-grade solvent, typically tetrahydrofuran (THF), to a known concentration (e.g., 1-2 mg/mL).
- Instrument Setup:
 - Solvent (Mobile Phase): Tetrahydrofuran (THF).
 - Columns: A set of GPC columns with a range of pore sizes suitable for separating molecules in the **asphalt** range (e.g., 100 Å to 10⁵ Å). Polystyrene-divinylbenzene columns are common.
 - Flow Rate: Typically 1.0 mL/min.
 - Detector: A Refractive Index (RI) detector is common for concentration sensing. A UV-Vis detector can also be used.[\[18\]](#)
 - Temperature: Maintain a constant column and detector temperature (e.g., 35-40 °C) for reproducible results.
- Calibration: Calibrate the system using a series of narrow molecular weight polystyrene standards to create a calibration curve of log(Molecular Weight) vs. Elution Time/Volume.
- Analysis: Inject a precise volume (e.g., 50-100 µL) of the prepared **asphalt** solution into the GPC system.
- Data Processing: The resulting chromatogram is processed using the calibration curve to calculate the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).

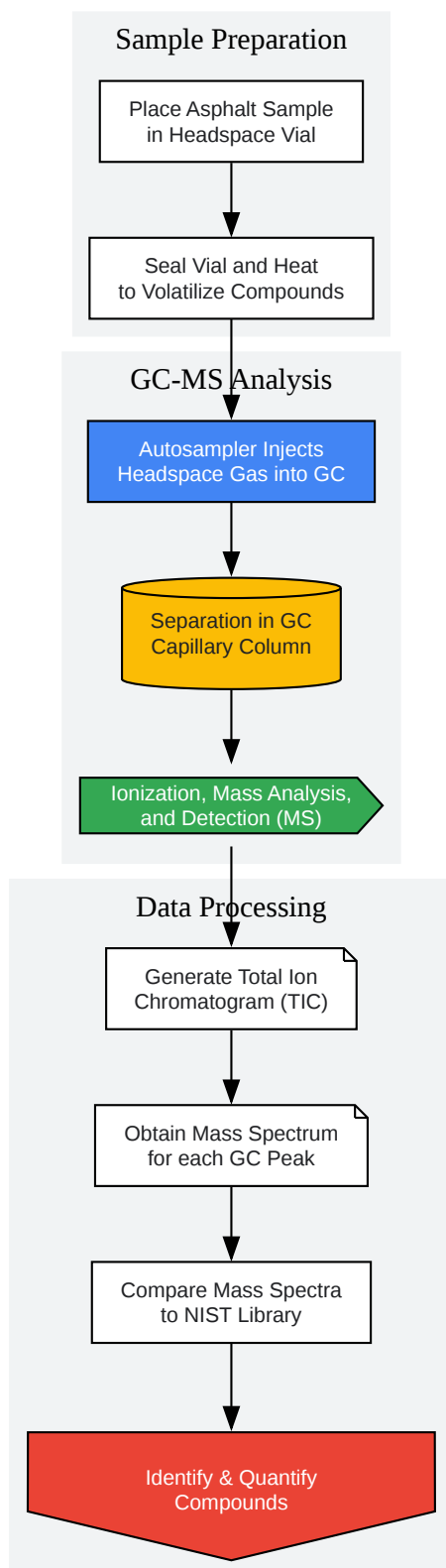
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of **asphalt**'s molecular components.[\[19\]](#)[\[20\]](#) Proton (¹H) and Carbon-13 (¹³C) NMR are commonly used to determine the ratio of aromatic to aliphatic protons/carbons, providing insight into the molecular architecture of **asphaltenes** and maltenes.[\[19\]](#)[\[21\]](#)

- **Sample Preparation:** Dissolve a precise amount of the **asphalt** sample or a specific SARA fraction (e.g., 20-30 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of deuterated chloroform, CDCl_3 , or carbon tetrachloride, CCl_4).^[21] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- **Instrument Setup:**
 - **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - **Nucleus:** ^1H (Proton).
 - **Temperature:** Room temperature.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. The acquisition parameters (e.g., pulse width, relaxation delay) should be optimized to ensure quantitative results.
- **Spectral Analysis:**
 - Integrate the signal intensity across different chemical shift regions.
 - **Aromatic Protons:** Typically resonate in the 6.0-9.0 ppm region.
 - **Aliphatic Protons:** Resonate in the 0.5-4.0 ppm region. Protons on carbons alpha to an aromatic ring appear around 2.0-4.0 ppm.
 - Calculate the ratio of aromatic to aliphatic hydrogens to characterize the degree of aromaticity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate, identify, and quantify the volatile and semi-volatile organic compounds present in **asphalt**, particularly in fumes generated at high temperatures.^{[22][23][24]} This is critical for environmental and health-related studies.



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Caption: Workflow for headspace GC-MS analysis of **asphalt** volatiles.

- Sample Preparation: Place a known amount of **asphalt** (e.g., 1-2 g) into a headspace vial and seal it hermetically.[\[23\]](#)
- Incubation: Heat the vial in the headspace autosampler oven at a specified temperature (e.g., 160-180°C) for a set time (e.g., 60 minutes) to allow volatile compounds to partition into the gas phase (headspace).[\[23\]](#)
- Instrument Setup:
 - GC Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: A temperature program is used to separate the compounds, e.g., initial temperature of 50°C, hold for 2 min, then ramp at 5-10°C/min to 310°C.[\[25\]](#)
 - MS Ionization: Electron Ionization (EI) at 70 eV is standard.
 - MS Scan Range: m/z 40-550.
- Analysis: The autosampler automatically injects a sample of the heated headspace gas into the GC inlet.
- Data Processing:
 - The total ion chromatogram (TIC) shows the separated compounds as peaks.
 - The mass spectrum of each peak is obtained.
 - Compounds are identified by comparing their mass spectra with entries in a spectral library (e.g., NIST/Wiley).

Conclusion

The chemical composition of **asphalt** is extraordinarily complex, directly influencing its performance and durability. A multi-faceted analytical approach is essential for a thorough characterization. SARA fractionation provides a fundamental classification, while techniques

like FTIR, GPC, NMR, and GC-MS offer progressively deeper insights into functional groups, molecular size distribution, molecular structure, and volatile components, respectively. The detailed protocols and workflows provided in this guide serve as a foundation for researchers to accurately analyze and better understand this critical engineering material.

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